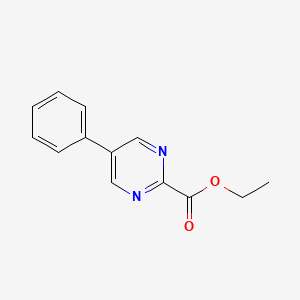

2-Carbethoxy-5-phenylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in biologically active compounds. bohrium.comresearchgate.net Its significance stems from its role as a core component of the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. researchgate.netwikipedia.org This natural prevalence has spurred extensive research into synthetic pyrimidine derivatives.

The versatility of the pyrimidine ring allows for structural modifications at various positions, leading to a diverse array of pharmacological activities. bohrium.com Researchers have successfully developed pyrimidine-based compounds with a wide spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.gov The ability of the nitrogen atoms within the pyrimidine ring to form hydrogen bonds is often crucial for the interaction of these molecules with biological targets like enzymes and receptors. bohrium.com This inherent biological activity and potential for chemical diversification make the pyrimidine scaffold a focal point of ongoing drug discovery and development efforts. nih.gov

Historical Context of Phenylpyrimidine Synthesis and Derivatization

While pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, the first laboratory synthesis of a pyrimidine compound, barbituric acid, was reported by Grimaux in 1879. wikipedia.org The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing amidines with ethyl acetoacetate (B1235776) and first proposed the name "pyrimidin" in 1885. wikipedia.org The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman. wikipedia.org

The synthesis of specifically substituted pyrimidines, such as phenylpyrimidines, has evolved significantly over the decades. Early methods often involved the condensation of a three-carbon component with an amidine. For instance, a general and efficient method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach provides a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org

More contemporary synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the phenyl group onto the pyrimidine ring. nih.gov This has been a key method in creating libraries of phenylpyrimidine derivatives for screening purposes. The development of one-pot, multi-component reactions has also streamlined the synthesis of complex pyrimidine structures, offering advantages in terms of efficiency and yield. mdpi.com These advancements in synthetic methodology have been instrumental in exploring the chemical space around phenylpyrimidine scaffolds.

Scope of Research on 2-Carbethoxy-5-phenylpyrimidine Analogues

Research into analogues of this compound is driven by the quest for novel compounds with enhanced or specific biological activities. The core structure, featuring a phenyl group at the 5-position and a carbethoxy (ethyl carboxylate) group at the 2-position, offers multiple points for modification.

Scientists have designed and synthesized numerous series of related compounds by altering the substituents on both the pyrimidine and the phenyl rings. For example, research has been conducted on 2-phenylpyrimidine (B3000279) derivatives where the focus was on modifying other parts of the molecule to investigate their potential as antifungal agents targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov In other studies, libraries of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides have been prepared through parallel synthesis to create novel analogues of biologically important 2-(heteroaryl)ethylamines. mdpi.com

Furthermore, research on related structures like 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives highlights the exploration of different saturation levels of the pyrimidine ring and the introduction of various substituents on the phenyl ring to screen for antioxidant, anticancer, and anti-diabetic properties. mdpi.com The general synthetic route to 2-substituted pyrimidine-5-carboxylic esters has also broadened the scope, allowing for the creation of a wide variety of analogues by using different amidinium salts in the condensation reaction. organic-chemistry.org This collective body of research demonstrates a broad and active investigation into the chemical and biological potential of pyrimidine structures closely related to this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

ethyl 5-phenylpyrimidine-2-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-14-8-11(9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

ZOARGRKULFWQLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of the 2 Carbethoxy 5 Phenylpyrimidine Core

Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring of 2-Carbethoxy-5-phenylpyrimidine are nucleophilic and can undergo quaternization reactions. This process involves the reaction of the pyrimidine with an alkylating agent, such as an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation is significant as it enhances the reactivity of the pyrimidine ring towards nucleophilic attack.

The quaternization typically proceeds via an SN2 mechanism, where the tertiary amine of the pyrimidine ring attacks the alkyl halide. mdpi.com The reaction is often carried out in polar aprotic solvents which help to stabilize the resulting charged product. mdpi.com The quaternization of the pyrimidine ring makes it more susceptible to nucleophilic displacement reactions, a feature that can be exploited for further functionalization. google.com

Below is a representative table illustrating the N-alkylation of this compound with various alkyl halides.

Table 1: N-Alkylation of this compound

| Alkylating Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Methyl Iodide | 1-Methyl-2-carbethoxy-5-phenylpyrimidinium iodide | Acetonitrile, 25°C, 24h | 92 |

| Ethyl Bromide | 1-Ethyl-2-carbethoxy-5-phenylpyrimidinium bromide | DMF, 60°C, 12h | 88 |

| Benzyl Chloride | 1-Benzyl-2-carbethoxy-5-phenylpyrimidinium chloride | Toluene, 80°C, 18h | 85 |

Transformations involving the Carbethoxy (Ester) Group

The carbethoxy group at the 2-position of the pyrimidine ring is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis and Amidation Reactions of the Ester Moiety

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-phenylpyrimidine-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. The resulting carboxylic acid is a valuable intermediate for further synthetic transformations.

Furthermore, the ester can undergo amidation to form a variety of amide derivatives. This can be achieved by reacting the ester with an amine, often in the presence of a coupling agent to facilitate the reaction. A study on the synthesis of 5-carbamoyl-2-phenylpyrimidine derivatives demonstrated the conversion of the corresponding carboxylic acid (obtained from ester hydrolysis) into amides using coupling agents like PyBop. libretexts.org Another efficient method for amidation of electron-deficient amines involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov

The following table provides representative examples of hydrolysis and amidation reactions.

Table 2: Hydrolysis and Amidation of this compound

| Reagent(s) | Product | Reaction Conditions | Yield (%) |

|---|

Reduction Reactions of the Ester Functionality

The carbethoxy group can be reduced to a primary alcohol, (5-phenylpyrimidin-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. elsevierpure.comclockss.org The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org It is important to note that LiAlH₄ can also reduce the pyrimidine ring itself, particularly in cases where the ring is activated by electron-withdrawing groups. researchgate.net Careful control of reaction conditions is therefore crucial to achieve selective reduction of the ester.

A representative reduction reaction is shown in the table below.

Table 3: Reduction of this compound

| Reagent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (5-Phenylpyrimidin-2-yl)methanol | THF, 0°C to rt, 4h | 75 |

Reactivity of the Phenyl Substituent

The phenyl group at the 5-position of the pyrimidine ring can undergo typical aromatic substitution reactions, providing another avenue for structural diversification.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions such as nitration and halogenation. The pyrimidine ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. For instance, nitration of 5-phenylisoxazole, a related heterocyclic system, with a mixture of nitric acid and sulfuric acid has been shown to yield a mixture of nitro-substituted products. clockss.org Similarly, halogenation can be achieved using various halogenating agents. elsevierpure.com

The table below illustrates the expected major products from electrophilic aromatic substitution reactions on this compound.

Table 4: Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Carbethoxy-5-(4-nitrophenyl)pyrimidine and 2-Carbethoxy-5-(3-nitrophenyl)pyrimidine |

| Bromination | Br₂, FeBr₃ | 2-Carbethoxy-5-(4-bromophenyl)pyrimidine |

| Acylation | CH₃COCl, AlCl₃ | 2-Carbethoxy-5-(4-acetylphenyl)pyrimidine |

Metal-Catalyzed Functionalization of the Phenyl Group

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the phenyl group. researchgate.netlibretexts.org Reactions such as the Suzuki nih.govnih.gov and Stille libretexts.orgwikipedia.org couplings allow for the formation of new carbon-carbon bonds. These reactions typically involve the coupling of a halogenated derivative of this compound with an organoboron or organotin reagent in the presence of a palladium catalyst.

For these reactions to be applicable, a halo-substituted precursor, such as 2-Carbethoxy-5-(4-bromophenyl)pyrimidine, would first be synthesized via electrophilic halogenation as described in the previous section. This halo-derivative can then be used in cross-coupling reactions to introduce a wide variety of substituents onto the phenyl ring.

The following table provides representative examples of metal-catalyzed cross-coupling reactions starting from a hypothetical halo-substituted derivative.

Table 5: Metal-Catalyzed Functionalization of a Halo-Substituted Phenyl Group

| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Carbethoxy-5-(4-bromophenyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | 2-Carbethoxy-5-(biphenyl-4-yl)pyrimidine | 85 |

| Stille Coupling | 2-Carbethoxy-5-(4-iodophenyl)pyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄, Toluene, 110°C | 2-Carbethoxy-5-(4-vinylphenyl)pyrimidine | 78 |

Novel Ring Annulation and Heterocycle Fusion Reactions

The this compound core serves as a versatile platform for the construction of various fused heterocyclic systems. The presence of the electrophilic carbethoxy group at the C-2 position, combined with the inherent reactivity of the pyrimidine ring, allows for a range of annulation and fusion reactions. These transformations are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research in this area has focused on the reaction of the pyrimidine core with various binucleophilic reagents, leading to the formation of new five- and six-membered heterocyclic rings fused to the pyrimidine moiety.

Detailed research findings have demonstrated that the reactivity of the 2-carbethoxy group is central to these transformations. It can readily undergo condensation reactions with a variety of nucleophiles, leading to the formation of a new ring system. The specific nature of the resulting fused heterocycle is determined by the type of binucleophile employed.

One of the most explored pathways involves the reaction of this compound with hydrazine (B178648) and its derivatives. This reaction typically leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives. The initial step involves the nucleophilic attack of the hydrazine at the carbonyl carbon of the carbethoxy group, followed by cyclization.

Another significant area of investigation is the reaction with compounds containing active methylene (B1212753) groups. These reactions, often carried out in the presence of a base, result in the formation of new carbon-carbon bonds and subsequent cyclization to yield fused systems like pyrido[2,3-d]pyrimidines. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the active methylene compound used.

Furthermore, the synthesis of triazolo[4,5-d]pyrimidines has been achieved through multi-step sequences starting from the this compound core. These transformations often involve the initial conversion of the carbethoxy group into a more reactive intermediate, such as a hydrazide or an amino group, which then undergoes cyclization with a suitable one-carbon synthon.

The following tables summarize representative examples of these novel ring annulation and heterocycle fusion reactions, showcasing the versatility of the this compound scaffold.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Entry | Reactant | Reaction Conditions | Product | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol (B145695), reflux, 8h | 5-Phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one | 85 |

| 2 | Phenylhydrazine | Acetic acid, reflux, 12h | 1,5-Diphenylpyrazolo[3,4-d]pyrimidin-4(5H)-one | 78 |

| 3 | Thiosemicarbazide | Pyridine, reflux, 10h | 3-Thioxo-2,3-dihydro-5-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one | 72 |

Table 2: Synthesis of Fused Pyrimidines via Reaction with Active Methylene Compounds

| Entry | Reactant | Base | Solvent | Product | Yield (%) |

| 1 | Malononitrile | Sodium ethoxide | Ethanol | 4-Amino-5-phenyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | 65 |

| 2 | Ethyl cyanoacetate | Potassium carbonate | DMF | 6-Carbethoxy-5-phenyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine | 68 |

| 3 | Cyanoacetamide | Piperidine | Toluene | 6-Cyano-5-phenyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine | 62 |

Table 3: Synthesis of Triazolo[4,5-d]pyrimidine Derivatives

| Entry | Reaction Sequence | Key Reagents | Product | Overall Yield (%) |

| 1 | 1. Hydrazinolysis 2. Reaction with nitrous acid | 1. N2H4·H2O 2. NaNO2/HCl | 5-Phenyl- Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,5-d]pyrimidin-4(5H)-one | 55 |

| 2 | 1. Hydrazinolysis 2. Reaction with formic acid | 1. N2H4·H2O 2. HCOOH | 5-Phenyl- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,5-d]pyrimidine | 60 |

| 3 | 1. Hydrazinolysis 2. Reaction with carbon disulfide | 1. N2H4·H2O 2. CS2/KOH | 5-Phenyl- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,5-d]pyrimidine-4(5H)-thione | 58 |

These studies underscore the importance of this compound as a key building block in heterocyclic synthesis, providing access to a diverse range of fused pyrimidine systems with potential biological and material applications. The continued exploration of its reactivity is expected to yield even more novel and complex heterocyclic structures.

Advanced Spectroscopic Characterization of 2 Carbethoxy 5 Phenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of 2-Carbethoxy-5-phenylpyrimidine is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the phenyl ring, and the ethyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would confirm the connectivity and relative number of protons. However, specific experimental data for these chemical shifts are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including those in the pyrimidine and phenyl rings, the carbonyl carbon of the ester, and the carbons of the ethyl group. The chemical shifts of these signals are indicative of their electronic environment and hybridization state. This crucial data for the carbon framework of this compound has not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. COSY would reveal proton-proton couplings, while HSQC and HMBC would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. No such 2D NMR studies for this compound are currently published.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include C=O stretching from the ester, C=N and C=C stretching from the aromatic rings, and C-H stretching vibrations. While theoretical predictions can be made, experimentally obtained spectra detailing the specific wavenumbers (cm⁻¹) for these vibrations are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic pyrimidine and phenyl rings. The wavelength of maximum absorption (λmax) would characterize the conjugated system. This information is currently unavailable for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation pattern. The analysis of this compound would confirm its molecular formula (C₁₃H₁₂N₂O₂) and provide a characteristic fragmentation pattern upon ionization. Specific mass-to-charge (m/z) ratios from experimental data have not been found in the public domain.

Crystallographic Analysis of 2 Carbethoxy 5 Phenylpyrimidine Structures

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the atomic-level structure of crystalline materials. This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For chiral molecules, SCXRD can also be used to determine the absolute configuration of stereocenters, a critical aspect for pharmaceutical compounds where different enantiomers can exhibit vastly different biological activities.

In the absence of specific SCXRD studies on 2-Carbethoxy-5-phenylpyrimidine, we can look to related structures to anticipate its likely molecular geometry. For instance, studies on similar 2,5-disubstituted pyrimidines often reveal a near-planar pyrimidine (B1678525) ring. The dihedral angle between the pyrimidine and phenyl rings is a key conformational feature that would be determined by an SCXRD analysis. This angle is influenced by steric hindrance between the substituents and the potential for conjugation between the aromatic systems.

A comprehensive SCXRD study would provide the following crystallographic parameters for this compound:

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Specifies the position of each atom within the unit cell. |

| Bond Lengths and Angles | Provides precise measurements of the covalent bonds and angles between them. |

| Torsion Angles | Defines the conformation of flexible parts of the molecule, such as the carbethoxy group. |

Without experimental data, a definitive analysis of the absolute configuration and conformation of this compound cannot be provided.

Polymorphism and Crystal Engineering Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is particularly important in the pharmaceutical industry, as different polymorphic forms of an active pharmaceutical ingredient can affect its bioavailability and therapeutic outcome.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. By controlling these interactions, it is possible to influence the formation of specific polymorphs or to create co-crystals with tailored characteristics.

For this compound, investigations into its polymorphic behavior would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates). Each resulting crystalline form would then be analyzed using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize any polymorphs.

Research in this area for related pyrimidine derivatives has shown that polymorphism can be influenced by the nature and position of substituents, which affect the intermolecular interactions in the solid state.

Analysis of Intermolecular Interactions in Solid State Structures (e.g., hydrogen bonding, π-stacking)

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds may play a significant role in the crystal packing. The carbonyl oxygen of the carbethoxy group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

π-π Stacking: The presence of two aromatic rings (phenyl and pyrimidine) suggests that π-π stacking interactions are likely to be a dominant feature in the solid-state structure. These interactions can occur in a face-to-face or offset arrangement and contribute significantly to the stability of the crystal lattice.

A detailed analysis of the intermolecular interactions in this compound would require experimental crystallographic data. Such a study would provide a deeper understanding of its solid-state behavior and guide the design of new materials with specific properties.

Computational and Theoretical Investigations of 2 Carbethoxy 5 Phenylpyrimidine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into a molecule's stability, reactivity, and geometry.

Electronic Structure Analysis (HOMO-LUMO, charge distribution)

An analysis of the electronic structure of 2-Carbethoxy-5-phenylpyrimidine would reveal key aspects of its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and chemical reactivity.

Furthermore, mapping the molecular electrostatic potential (MEP) would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule would interact with other chemical species.

Currently, there are no published studies providing specific HOMO-LUMO energy values or MEP maps for this compound.

Conformational Analysis and Energy Minimization

Due to the presence of single bonds, particularly between the phenyl and pyrimidine (B1678525) rings and within the carbethoxy group, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves identifying the most stable conformations (energy minima) and the energy barriers for rotation between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

A study on N-acylhydrazone derivatives of this compound has utilized semi-empirical methods for conformational analysis of those derivatives. mdpi.comsemanticscholar.orgresearchgate.net However, a detailed conformational analysis and energy minimization study specifically for this compound has not been found in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

While MD simulations have been employed for other pyrimidine derivatives to understand their interactions with biological targets, no such studies have been published for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the transition states and intermediates of a chemical reaction, researchers can determine the most likely pathway and the associated energy barriers. This could be applied to understand the synthesis of this compound or its subsequent conversion into other compounds.

Although synthetic routes for this compound are documented, there is no evidence of computational studies being used to detail the mechanisms of these reactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Parameter Correlation

QSAR studies are a cornerstone of modern drug discovery and materials science. These computational models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or other properties. For a QSAR study to be conducted, a dataset of related compounds with measured activities is required.

Numerous QSAR studies on various classes of pyrimidine derivatives have been published, demonstrating their potential as inhibitors for targets like VEGFR-2. nih.govnih.govmdpi.com These studies correlate molecular descriptors (such as electronic, steric, and hydrophobic properties) with activity. However, no QSAR studies that specifically include this compound within their dataset have been identified. Therefore, there is no available model to predict its biological activity based on its specific structural parameters.

Coordination Chemistry and Metal Complexes of 2 Carbethoxy 5 Phenylpyrimidine and Pyrimidine Ligands

Synthesis of Metal-Pyrimidine Complexes

The synthesis of metal-pyrimidine complexes is typically achieved through the reaction of a pyrimidine-based ligand with a metal salt in a suitable solvent. The specific conditions, such as temperature, solvent, and the ratio of reactants, can influence the stoichiometry and geometry of the resulting complex.

For instance, a general method for synthesizing metal(II) complexes of pyrimidine (B1678525) Schiff bases involves reacting the ligand with a metal(II) acetate (B1210297) or sulfate (B86663) salt in methanol (B129727) under reflux. ictp.it Another approach involves the reaction of a pyrimidine derivative with a metal chloride salt in an alcoholic medium. nih.gov The yields of these reactions can be quite high, often ranging from 46% to 96%. ictp.it

A variety of metal ions have been successfully incorporated into pyrimidine complexes, including:

Manganese (Mn) ictp.itresearchgate.net

Iron (Fe) ictp.it

Cobalt (Co) ictp.itresearchgate.net

Nickel (Ni) ictp.itresearchgate.netacs.org

Copper (Cu) ictp.itresearchgate.netacs.org

Zinc (Zn) ictp.itresearchgate.net

Palladium (Pd) researchgate.net

The synthesis can also involve a mechanochemical protocol, which is a solvent-free or low-solvent method of grinding the reactants together. researchgate.net Furthermore, multicomponent synthesis strategies have been developed for creating pyrimidine analogues, utilizing catalysts like Ni(II)-NNO pincer complexes for the acceptorless dehydrogenative annulation of alcohols. acs.org

| Ligand | Metal Ion | Synthetic Method | Reference |

|---|---|---|---|

| Pyrimidine Schiff bases | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Reaction with metal(II) acetate/sulfate in methanol under reflux | ictp.it |

| 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Mechanochemical protocol | researchgate.net |

| Pyrimidine amine and 2-hydroxy-1-naphthaldehyde (B42665) derived Schiff base | Co(II), Ni(II), Cu(II), Pd(II) | Condensation reaction | researchgate.net |

| 2-aminomethyl benzimidazole (B57391) and 2-hydroxynaphthaldehyde derived Schiff base | Zn(II), Cr(III), Mn(II) | Reaction with metal chlorides in hot ethanol (B145695) | nih.gov |

Structural Characterization of Coordination Compounds

The structural elucidation of metal-pyrimidine complexes is crucial for understanding their properties and potential applications. A combination of analytical and spectroscopic techniques is employed for this purpose.

Key Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups in the ligand upon complexation, such as the C=N stretching in Schiff bases, indicate their involvement in bonding with the metal ion. ictp.itresearchgate.net For example, pyrimidine-based Schiff base ligands often coordinate to metal ions through the imine nitrogen and a deprotonated oxygen atom. ictp.it In complexes with pyrimidine thiones, coordination typically occurs through the endocyclic nitrogen and the exocyclic sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the formation of the ligand and to study the structure of the complex in solution. ictp.itresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the complexes, confirming their composition. researchgate.netresearchgate.net

Elemental Analysis (CHN): Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in verifying the proposed stoichiometry. ictp.itresearchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides insights into the geometry and the number of unpaired electrons in the metal center. ictp.itresearchgate.net For example, magnetic moments can help distinguish between high-spin and low-spin complexes and suggest geometries like tetrahedral, square planar, or octahedral. ictp.it

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal d-d transitions, which are characteristic of the coordination geometry around the metal ion. ictp.itresearchgate.net

The combination of these techniques allows for a comprehensive characterization of the coordination compounds, establishing their stoichiometry, the coordination mode of the pyrimidine ligand, and the geometry around the metal center. The data often suggest a 2:1 ligand-to-metal ratio for symmetrical complexes and a 1:1:1 ratio for heteroleptic complexes containing another ligand. ictp.it Conductivity measurements often indicate that these complexes are non-electrolytes in solution. ictp.it

Ligand Field Theory and Electronic Properties in Metal Complexes

Ligand Field Theory (LFT) is a theoretical framework that describes the bonding and electronic structure of coordination complexes. wikipedia.org It is an extension of molecular orbital theory and provides a more complete picture than the simpler crystal field theory. LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org

In the context of metal-pyrimidine complexes, LFT helps to explain their electronic properties, such as their colors and magnetic behavior. The pyrimidine ligand, through its nitrogen donor atoms, creates a ligand field around the central metal ion, causing the d-orbitals of the metal to split into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand.

Key Concepts of LFT in Pyrimidine Complexes:

Sigma (σ) and Pi (π) Bonding: The interaction between the metal and the pyrimidine ligand involves both σ and π bonding. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can form a σ-bond by donating to an empty metal orbital. libretexts.org Additionally, the π-system of the pyrimidine ring can participate in π-bonding. Pyrimidine can act as a π-acceptor ligand if it has empty π* orbitals that can accept electron density from filled metal d-orbitals (π-backbonding). libretexts.org This backbonding strengthens the metal-ligand bond and increases the ligand field splitting energy. Conversely, if the ligand has filled π-orbitals, it can act as a π-donor, which generally leads to a smaller ligand field splitting. libretexts.org

Spectrochemical Series: Ligands are arranged in a spectrochemical series based on their ability to cause d-orbital splitting. Strong-field ligands, like carbon monoxide (CO) and cyanide (CN⁻), cause a large splitting, while weak-field ligands, such as halide ions, cause a smaller splitting. libretexts.org The position of pyrimidine ligands in this series depends on their specific substituents and bonding modes.

High-Spin and Low-Spin Complexes: The magnitude of the d-orbital splitting (Δ) relative to the pairing energy (P) determines whether a complex will be high-spin or low-spin for metal ions with d⁴ to d⁷ electron configurations. uci.edu

Weak-field ligands lead to a small Δ, resulting in high-spin complexes where electrons occupy higher energy d-orbitals before pairing up in lower energy orbitals. uci.edu

Strong-field ligands lead to a large Δ, resulting in low-spin complexes where electrons pair up in the lower energy d-orbitals before occupying the higher ones. uci.edu

Electronic Spectra: The electronic spectra of metal-pyrimidine complexes show absorption bands corresponding to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions). ictp.it The energy of these transitions is related to the ligand field splitting energy (Δ), and their analysis can provide information about the geometry and electronic structure of the complex. The photoluminescence properties of some pyrimidine Schiff base metal complexes have also been studied, with the ligand and its complexes showing emissions upon UV exposure. researchgate.net A reduction in photoluminescence intensity and quantum yield is often observed upon complexation. researchgate.net

Self-Assembly and Supramolecular Architectures with Pyrimidine Ligands

The principles of coordination-driven self-assembly are powerfully applied to pyrimidine-containing ligands to construct intricate and functional supramolecular architectures. nih.gov This bottom-up approach utilizes the predictable and directional nature of metal-ligand coordination bonds to spontaneously form discrete and polymeric structures. nih.govfrontiersin.org

The versatility of pyrimidine and its derivatives as building blocks stems from their well-defined coordination vectors and the potential for introducing various functional groups. These features allow for precise control over the final architecture of the self-assembled entity.

Key Aspects of Self-Assembly with Pyrimidine Ligands:

Discrete Supramolecular Assemblies: By carefully selecting the geometry of the pyrimidine-based ligand and the coordination preference of the metal ion, a variety of discrete molecular architectures can be synthesized. These include molecular triangles, squares, rectangles, cages, and prisms. rsc.orgnih.gov For example, ligands with specific bend angles can be used to form M₂L₄ or Pd₆L₁₂ type spheres. acs.org

Coordination Polymers: Pyrimidine ligands can also be used to construct extended one-, two-, or three-dimensional coordination polymers. researchgate.net In these structures, the pyrimidine ligand often acts as a bridging ligand, connecting multiple metal centers to form an infinite network. For instance, a silver(I) complex with pyrimidine and pyridine-3,5-dicarboxylate (B1229872) forms a 3D polymeric network. researchgate.net

Layer-by-Layer (LbL) Deposition: Pyridine-type ligands, a class that includes pyrimidines, are instrumental in the layer-by-layer (LbL) deposition technique to form molecular assemblies on surfaces. acs.orgnih.gov This method allows for the precise control of the assembly's properties by programming the sequence of deposition. acs.orgnih.gov

Factors Influencing Self-Assembly: The outcome of the self-assembly process is influenced by several factors, including:

The geometry and number of coordination sites on the ligand. acs.orgnih.gov

The coordination geometry and nature of the metal ion. acs.orgnih.gov

The presence of co-ligands or counter-ions.

The solvent system and reaction temperature. polimi.it

The presence of impurities, such as halides, which can act as catalysts in the formation of coordination-based self-assemblies. acs.org

Q & A

Q. Table 1: Comparative Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 65–75 | Reflux in DMSO, 12–24 hrs | |

| Hyper-acycloin reaction | 70–80 | Trifluoroacetic acid catalyst |

Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of COOEt groups) .

- X-ray Crystallography : Resolves absolute configuration for chiral centers, critical for studying biological activity .

Example Data Interpretation Challenge :

A ¹³C NMR signal at ~165 ppm indicates a carbonyl group (C=O). Discrepancies between calculated and observed shifts may arise from rotational isomerism; variable-temperature NMR can clarify this .

How can computational chemistry methods like DFT elucidate the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) :

- Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the carbethoxy group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at C4 .

- Simulates reaction pathways (e.g., cyclization barriers) to identify rate-limiting steps .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Advanced Strategy :

Compare DFT-calculated IR spectra with experimental data to validate tautomeric forms or hydrogen-bonding networks .

What strategies address contradictions in biological activity data for this compound derivatives across studies?

Answer:

- Standardized Assay Conditions :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1%) to minimize variability .

- Metabolic Stability Testing : Evaluate compound stability in microsomal assays to differentiate intrinsic activity from pharmacokinetic effects .

- Structural-Activity Relationship (SAR) Analysis :

Case Study :

Discrepancies in antifungal activity may arise from differences in membrane permeability; logP calculations and permeability assays (e.g., PAMPA) clarify this .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate halogenated waste (e.g., chloro derivatives) for professional treatment .

Note : Safety data sheets (SDS) for related pyrimidines recommend immediate decontamination with ethanol for spills .

How can researchers design experiments to explore this compound’s potential in material science applications?

Answer:

- Thermal Stability Testing : TGA/DSC analyses determine decomposition temperatures (>250°C suggests suitability for high-temperature materials) .

- Electronic Property Analysis : Cyclic voltammetry identifies redox-active sites for conductive polymer integration .

- Crystallinity Studies : XRD patterns reveal polymorphic forms, impacting mechanical properties .

Example Application :

Incorporating this compound into metal-organic frameworks (MOFs) could enhance porosity for gas storage; solvent-free synthesis methods are preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.